molecular formula C12H15ClN4O B1452089 4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine CAS No. 1221688-88-5

4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine

Cat. No. B1452089
M. Wt: 266.73 g/mol
InChI Key: IHNJNKBWFPYTQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine is a chemical compound with diverse properties . It is a key intermediate when preparing active pharmaceutical ingredients . Several Janus kinase (JAK) inhibitors, which are compounds that inhibit the activity of one or more of the JAK family of enzymes, have a common pyrrolo[2,3-d]pyrimidine core . Thus, this compound might be a practical building block in the synthesis of many JAK inhibitors .


Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .


Molecular Structure Analysis

The molecular structure of 4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid with a molecular formula of C6H4ClN3 and a molecular weight of 153.57 g/mol . Its melting point range is approximately 214-217 °C .

Scientific Research Applications

Summary of the Application

“4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine” is a building block in the synthesis of many JAK inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division, death, and tumor formation processes . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system . JAK inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .

Methods of Application or Experimental Procedures

The synthesis of “4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine” involves an improved seven-step synthesis from dimethyl malonate with a 31% overall yield . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .

Results or Outcomes

The successful synthesis of “4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine” provides a practical building block in the synthesis of many JAK inhibitors . These inhibitors have shown promise in the treatment of various diseases affecting the immune system .

properties

IUPAC Name

4-(2-chloro-7-ethylpyrrolo[2,3-d]pyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN4O/c1-2-16-4-3-9-10(16)14-12(13)15-11(9)17-5-7-18-8-6-17/h3-4H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNJNKBWFPYTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1N=C(N=C2N3CCOCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine
Reactant of Route 4
4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine
Reactant of Route 5
4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine
Reactant of Route 6
4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine

Citations

For This Compound
1
Citations
Z Chen, AM Venkatesan, CM Dehnhardt… - 2010 - ACS Publications
Significant evidence suggests that deregulation of the PI3K/Akt pathway is important in tumor progression. Mechanisms include loss of function of the tumor suppressor PTEN and high …
Number of citations: 70 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.